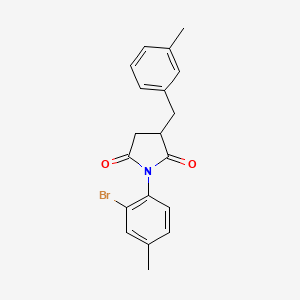
9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate, also known as FAHC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent.
作用機序
The mechanism of action of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate involves the inhibition of ornithine decarboxylase, which leads to a decrease in polyamine synthesis. Polyamines are essential for cell growth and proliferation, and their inhibition can induce apoptosis in cancer cells. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have antimicrobial and antiviral activities. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to their death. However, this compound has also been shown to have toxic effects on normal cells, which limits its potential as a therapeutic agent.
実験室実験の利点と制限
9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer properties have been extensively studied. However, this compound also has limitations for lab experiments. It has toxic effects on normal cells, which limits its potential as a therapeutic agent. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate research. One potential direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Finally, future research could focus on identifying the specific types of cancer cells that are most sensitive to this compound, which could lead to more targeted therapeutic approaches.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, including its potential as an anticancer agent. The synthesis method involves the reaction of 9H-fluoren-9-ylmethanol with 2-(aminoacetyl)hydrazinecarboxylic acid in the presence of a coupling agent. The mechanism of action of this compound involves the inhibition of ornithine decarboxylase, which leads to a decrease in polyamine synthesis. This compound has several advantages for lab experiments, but also has limitations due to its toxic effects on normal cells. Future research could focus on optimizing the synthesis method, investigating the mechanism of action, and identifying the specific types of cancer cells that are most sensitive to this compound.
合成法
The synthesis of 9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate involves the reaction of 9H-fluoren-9-ylmethanol with 2-(aminoacetyl)hydrazinecarboxylic acid in the presence of a coupling agent. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
9H-fluoren-9-ylmethyl 2-(aminoacetyl)hydrazinecarboxylate has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the inhibition of the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines that are essential for cancer cell growth and proliferation. In addition to its anticancer properties, this compound has also been shown to have antimicrobial and antiviral activities.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2-aminoacetyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-9-16(21)19-20-17(22)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,18H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGEIAHACNFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4999824.png)


![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4999847.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4999851.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B4999864.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-1-cyclopentene-1-carboxamide](/img/structure/B4999870.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4999877.png)
![1-(2-methylphenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B4999913.png)

![1-(4-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999925.png)